1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene
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Overview
Description
1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene is a fluorinated aromatic compound characterized by the presence of multiple trifluoromethyl groups.
Preparation Methods
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators. Industrial production methods may involve the use of specialized catalysts and reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethyl groups influence the reactivity and regioselectivity of the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products depending on the reagents and catalysts used.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include trifluoromethyl iodide, radical initiators, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzene ring .
Scientific Research Applications
1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene has several scientific research applications:
Pharmaceuticals: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules.
Agrochemicals: The compound’s unique chemical properties make it suitable for use in the development of agrochemicals, such as herbicides and insecticides.
Materials Science: It can be used in the synthesis of advanced materials with desirable properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules . These interactions can lead to various biological effects, depending on the specific application and target.
Comparison with Similar Compounds
1,2,5-Trifluoro-4-methyl-3-trifluoromethyl-benzene can be compared with other similar compounds, such as:
1,3,5-Tris(trifluoromethyl)benzene: This compound also contains multiple trifluoromethyl groups and shares similar chemical properties.
1,3-Bis(trifluoromethyl)benzene: Another fluorinated aromatic compound with two trifluoromethyl groups, used in similar applications.
1,4-Bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups in a para position, affecting its reactivity and applications.
Properties
IUPAC Name |
1,2,5-trifluoro-4-methyl-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c1-3-4(9)2-5(10)7(11)6(3)8(12,13)14/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIGNHXTXFRICW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1F)F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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